2-Thiazolamine, 4-ethynyl-
Description
2-Thiazolamine, 4-ethynyl- is a thiazole derivative featuring a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The ethynyl (-C≡CH) substituent at the 4-position distinguishes it from other thiazolamine analogs. Thiazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and analgesic effects .
Properties
IUPAC Name |
4-ethynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-4-3-8-5(6)7-4/h1,3H,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSUVABZDKOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4-ethynyl- typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group. One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring. The ethynyl group can be introduced through a Sonogashira coupling reaction, where an ethynyl halide reacts with a thiazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 2-Thiazolamine, 4-ethynyl- may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions can lead to scalable production of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 4-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Thiazolamine, 4-ethynyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a scaffold for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-ethynyl- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity, disruption of microbial cell walls, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The 4-position substitution on the thiazole ring significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:
2-Amino-4-(4-methoxyphenyl)thiazole (C₁₀H₁₀N₂OS)
- Substituent : 4-Methoxyphenyl (electron-donating group).
- Molecular Weight : 206.264 g/mol.
- Properties : The methoxy group enhances solubility in polar solvents and stabilizes the aromatic system via resonance. Screened for antimicrobial and analgesic activities .
4-(4-Chloro-2-thienyl)-2-thiazolamine (C₇H₅ClN₂S₂)
- Substituent : 4-Chloro-2-thienyl (electron-withdrawing group).
- Properties : The chloro-thienyl group increases electrophilicity, making the compound reactive toward nucleophilic agents. Used as an intermediate in synthesizing Avatrombopag (a thrombopoietin receptor agonist) .
4-(4-Ethoxyphenyl)-2-thiazolamine (C₁₁H₁₂N₂OS)
- Substituent : 4-Ethoxyphenyl.
- Molecular Weight : 220.295 g/mol.
- Properties : The ethoxy group provides moderate lipophilicity, balancing solubility and membrane permeability. Structural analogs have shown antifungal activity .
2-Thiazolamine, 4-ethynyl- (Hypothetical Structure)
- Substituent : Ethynyl (-C≡CH).
- Expected Properties : The ethynyl group introduces sp-hybridized carbon atoms, increasing electron density at the 4-position. This may enhance π-π stacking interactions in biological systems and serve as a handle for further functionalization (e.g., Click chemistry).
Key Research Findings
- Synthetic Accessibility: Thiazolamines with aryl/heteroaryl substituents (e.g., 4-phenyl, 4-thienyl) are synthesized via cyclization of hydrazides or alkylation reactions . Ethynyl-substituted analogs may require Sonogashira coupling for efficient synthesis.
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position correlate with enhanced anticancer activity, while electron-donating groups (e.g., -OCH₃) favor antimicrobial effects .
- Electrochemical Behavior : Heteroatoms in thiazole derivatives influence adsorption on metal surfaces, critical for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
